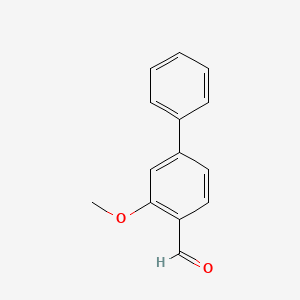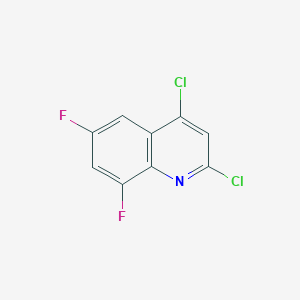
2,4-Dichloro-6,8-difluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-Dichloro-6,8-difluoroquinazoline” is a synthetic compound . It has a molecular formula of CHClFN and an average mass of 235.018 Da .
Synthesis Analysis
The synthesis of such compounds often involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6,8-difluoroquinazoline” consists of a quinazoline ring with two chlorine atoms and two fluorine atoms attached to it .
Chemical Reactions Analysis
Fluorinated quinolines, such as “2,4-Dichloro-6,8-difluoroquinazoline”, have been the subject of numerous studies due to their reactivity. They are known to undergo a variety of chemical reactions, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichloro-6,8-difluoroquinazoline” include a density of 1.7±0.1 g/cm³, a boiling point of 274.3±40.0 °C at 760 mmHg, and a flash point of 119.7±27.3 °C . It has a molar refractivity of 50.1±0.3 cm³ and a polar surface area of 26 Ų .
科学的研究の応用
Interaction with Ammonia
Research has explored the interaction of polyfluorinated (in the benzene moiety) 2-chloroquinolines, including 2-chloro-6,8-difluoroquinoline, with liquid and aqueous ammonia. This approach aims to synthesize halogen-containing aminoquinolines, offering insights into the regioselectivity and reaction dynamics. For instance, replacing liquid ammonia with aqueous ammonia resulted in 2-amino-6,8-difluoroquinoline as the main product for 2-chloro-6,8-difluoroquinoline, demonstrating the nuanced chemistry of these compounds (Skolyapova et al., 2017).
Inclusion Compounds
2,4-Dichloro-6,8-difluoroquinoline has been involved in the study of inclusion compounds, where the compound and its derivatives demonstrate unique crystallization behaviors and intermolecular assemblies. Such studies are crucial in understanding the molecular packing and crystal energies of these compounds, providing a basis for their application in various chemical processes and materials science (Ashmore et al., 2006).
Lighting Applications
Research on quinoline-based heterocyclic compounds, including derivatives of 2,4-dichloro-6,8-difluoroquinoline, has shown promising applications in the field of lighting, specifically organic blue light-emitting devices. These compounds, characterized by various spectroscopic techniques, demonstrate bright emission in the blue region under UV excitation, marking their potential in lighting technologies (Kumar et al., 2015).
Chemical Synthesis
Studies have also delved into the synthesis methodologies involving 2,4-dichloro-6,8-difluoroquinoline, exploring its reactions with sodium methoxide and the regioselectivity of such processes. Understanding these chemical reactions opens avenues for its application in synthesizing various derivatives and compounds with potential industrial and pharmaceutical relevance (Politanskaya et al., 2005).
作用機序
Target of Action
It is known that quinolines, the family to which this compound belongs, are widespread in nature and have been used traditionally as antimalarial drugs . They are also known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The incorporation of a fluorine atom into azaaromatics, such as quinolines, is known to enhance the biological activity of fluorinated compounds and provide some unique properties .
Biochemical Pathways
Quinolines are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .
Result of Action
Quinolines are known to have a broad spectrum of antibacterial activity .
特性
IUPAC Name |
2,4-dichloro-6,8-difluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2N/c10-6-3-8(11)14-9-5(6)1-4(12)2-7(9)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBDSTJFDOBYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)Cl)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,8-difluoroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)
![1-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2420346.png)
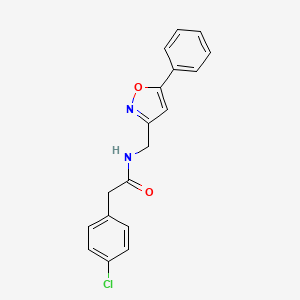
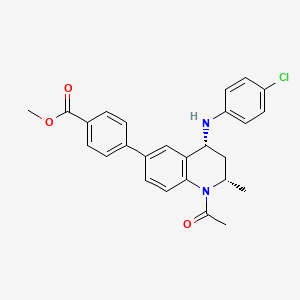
![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2420350.png)
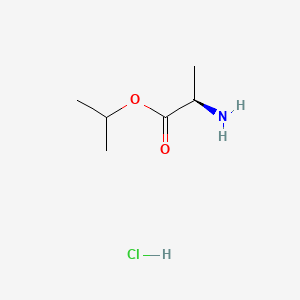
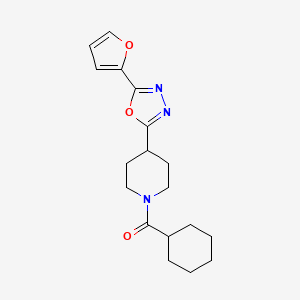
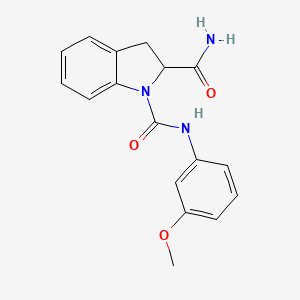
![4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2420355.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2420356.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2420359.png)
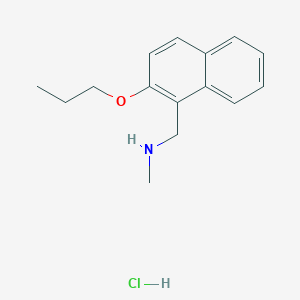
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)
